4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, substituted with a chloro-methoxybenzenesulfonyl group, a fluorine atom, and a pyrrolidine-1-carbonyl group. It is often used in scientific research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro-methoxybenzenesulfonyl group, the fluorine atom, and the pyrrolidine-1-carbonyl group. Each step requires specific reagents and conditions to ensure the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques to meet the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.
Scientific Research Applications
4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(3-Chloro-4-methoxybenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline
- 6-Fluoro-3-(pyrrolidine-1-carbonyl)quinoline
- 4-(3-Chloro-4-methoxybenzenesulfonyl)quinoline
Uniqueness
What sets 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline apart is its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-29-19-7-5-14(11-17(19)22)30(27,28)20-15-10-13(23)4-6-18(15)24-12-16(20)21(26)25-8-2-3-9-25/h4-7,10-12H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWPGQZOPNBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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